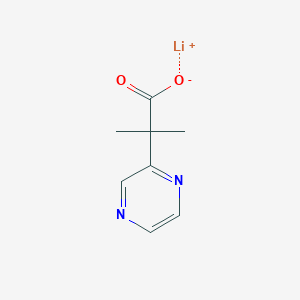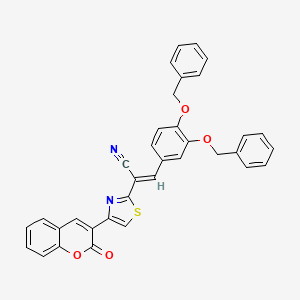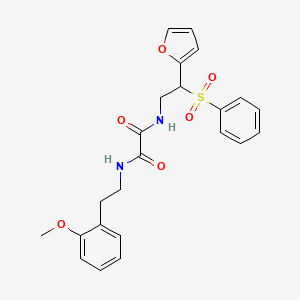![molecular formula C21H16FN3O B2546543 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 899958-46-4](/img/structure/B2546543.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. Acetamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole and benzimidazole rings have been synthesized and evaluated for their biological activities, such as anticancer and antimicrobial properties .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the formation of the core benzothiazole or benzimidazole structure followed by acetylation and further functionalization. For instance, compound synthesis in paper starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation to form amide compounds. These are then reacted with heterocyclic derivatives to obtain the final compounds. Similar synthetic strategies could be applied to synthesize the compound , with appropriate modifications to incorporate the 4-fluorophenyl group.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of benzothiazole and benzimidazole rings in the structure contributes to the compound's potential interaction with biological targets. The fluorine atom in the 4-fluorophenyl group could enhance binding affinity through its electronegative nature and ability to form hydrogen bonds .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including further acylation, substitution, and conjugation with other pharmacophores to enhance their biological activity. The reactivity of the acetamide group and the aromatic rings allows for structural modifications that can be tailored to improve the compound's efficacy and selectivity for specific biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, stability, and acidity, are influenced by their molecular structure. For example, the pKa values of similar compounds have been determined to understand their protonation states, which can affect their absorption and distribution in biological systems. The presence of substituents like the fluorine atom can significantly alter these properties, potentially affecting the compound's pharmacokinetics and pharmacodynamics .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research on derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide has shown potential antitumor activities. For instance, compounds bearing different heterocyclic ring systems, synthesized using a pharmacophoric group structurally related to this compound, exhibited considerable anticancer activity against several cancer cell lines. These findings suggest that this compound could be explored for its antitumor properties (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Compounds synthesized from 2-(4-aminophenyl)benzimidazole and evaluated for antibacterial activity indicate the potential of benzimidazole derivatives in combating bacterial infections. This suggests that this compound may also possess antibacterial properties that could be valuable in the development of new antibiotics (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Kinase Inhibition
Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) involving derivatives of related compounds demonstrate the potential of such molecules in kinase inhibition. This implies that this compound could be explored for its efficacy in inhibiting specific kinases, which is relevant in cancer treatment and other diseases characterized by abnormal kinase activity (Stec et al., 2011).
Antipsychotic Potential
Research on compounds with a structural similarity to this compound showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This novel mechanism suggests potential research directions for this compound in the development of antipsychotic medications with possibly fewer side effects (Wise et al., 1987).
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-15-11-9-14(10-12-15)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFTZVJZTGAGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
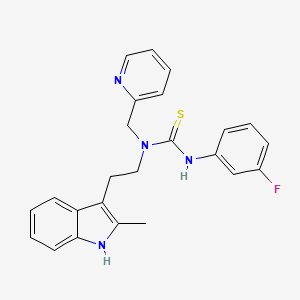
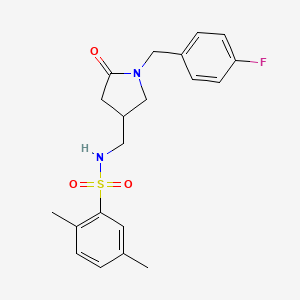
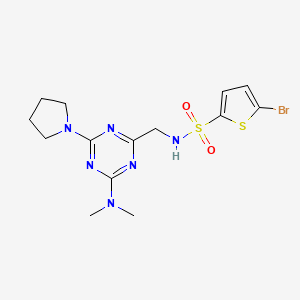
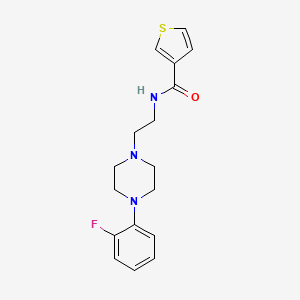

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
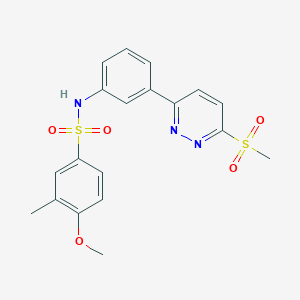
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)
